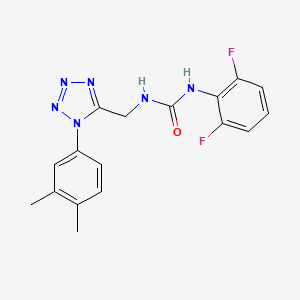

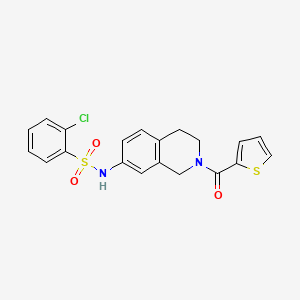

![molecular formula C11H14F3NO3 B2745952 (E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one CAS No. 478260-34-3](/img/structure/B2745952.png)

(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one, or “spirodifluorene”, is a novel trifluoromethylated spiro-difluorene compound that has recently been gaining attention due to its potential applications in scientific research. It is a heterocyclic compound with a unique structure that combines the features of both spiro and difluorene systems. This compound has been found to possess interesting and significant properties, such as a high level of stability and excellent solubility in organic solvents. As a result, spirodifluorene has been widely used in various scientific research applications, such as organic synthesis, catalysis, and materials science.

Scientific Research Applications

Antiviral and Antitubercular Activities

- A study by Apaydın et al. (2019) synthesized derivatives of 1-thia-4-azaspiro[4.5]decan-3-ones, showing inhibition against human coronavirus and influenza virus, highlighting the potential of spirocyclic compounds in antiviral drug development (Apaydın et al., 2019).

- Richter et al. (2022) conducted a structural study on BTZ043, a promising antitubercular drug candidate, elucidating its complex structural behavior and potential therapeutic applications (Richter et al., 2022).

Synthetic Methodologies

- Han et al. (2014) reported on copper-mediated trifluoromethylation techniques to construct various trifluoromethylated 1-azaspiro[4.5]decanes, demonstrating advanced methodologies for generating spirocyclic compounds with potential biological activities (Han et al., 2014).

- Solomons (1982) studied the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, providing insights into the fragmentation patterns of spirocyclic compounds, which is crucial for structural elucidation and the development of novel synthetic compounds (Solomons, 1982).

Chemical Properties and Complex Formation

- Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]dec-2-ylmethyl moiety, exploring their complexation behaviors with various metals. This research underscores the versatility of spirocyclic compounds in forming complexes with potential applications in catalysis and materials science (Canpolat & Kaya, 2004).

Environmental and Analytical Applications

- Akceylan et al. (2009) developed a calix[4]arene-based polymer incorporating the 1,4-dioxa-8-azaspiro-[4.5]decane moiety for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating the environmental applications of spirocyclic compounds in pollution control (Akceylan et al., 2009).

properties

IUPAC Name |

(E)-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h1,4H,2-3,5-8H2/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZIOYZXXDNBGS-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12OCCO2)/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)

![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)

![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)

![1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2745888.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2745891.png)